molecular formula C23H23N5O3S B2870968 N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-58-5

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2870968
CAS No.: 894040-58-5
M. Wt: 449.53
InChI Key: VIFBHYCLPFLTDF-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a complex heterocyclic architecture. Its structure comprises:

  • N1-substituent: A 2-methoxy-5-methylphenyl group, where the methoxy (-OCH₃) and methyl (-CH₃) groups occupy the ortho and para positions relative to the amide bond, respectively.
  • N2-substituent: An ethyl chain linked to a thiazolo[3,2-b][1,2,4]triazole core, which is further substituted with an m-tolyl (meta-methylphenyl) group at the 2-position of the thiazole ring.

This compound’s design integrates pharmacophores associated with bioactivity in medicinal chemistry, such as the thiazolo-triazole moiety (implicated in kinase inhibition and antimicrobial activity) and the oxalamide scaffold (known for hydrogen-bonding interactions with biological targets).

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-5-4-6-16(11-14)20-26-23-28(27-20)17(13-32-23)9-10-24-21(29)22(30)25-18-12-15(2)7-8-19(18)31-3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFBHYCLPFLTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound with potential biological activity. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant case studies and research findings.

  • Molecular Formula : C23H23N5O3S
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 894040-58-5
PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
CAS Number894040-58-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The oxalamide group is introduced via an amidation reaction with a suitable amine.
  • Final Functionalization : The methoxy and methyl groups are incorporated into the phenyl ring during the synthesis process.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of thiazole-triazole hybrids showed potent cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values in the low micromolar range .
Compound TypeCancer Cell LineIC50 Value (μM)
Thiazole-Triazole DerivativeMCF-715
Thiazole-Triazole DerivativeHeLa12

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed:

  • Inhibition zones ranging from 10 to 20 mm against these pathogens .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : The thiazole ring may intercalate with DNA, disrupting replication processes.

Case Studies

A notable study focused on the biological evaluation of similar compounds highlighted their effectiveness in treating multidrug-resistant bacterial infections. The study utilized a series of oxalamides and found that modifications to the phenyl ring significantly enhanced antibacterial potency .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

However, one closely related derivative, N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (PubChem entry), provides a basis for comparative analysis . Key distinctions and their implications are outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound Analogous Compound (PubChem) Potential Impact
N1-Substituent 2-methoxy-5-methylphenyl (methoxy at ortho, methyl at para positions) 3-methoxyphenyl (methoxy at meta position) Altered electronic effects and steric hindrance may influence target binding.
Thiazole Substitution m-tolyl (methyl at meta position of phenyl) p-tolyl (methyl at para position of phenyl) Spatial orientation differences could affect hydrophobic interactions.
Electronic Profile Electron-donating groups (methoxy, methyl) may enhance solubility. Single methoxy group at meta may reduce steric bulk compared to target compound. Solubility and metabolic stability may vary due to substituent positioning.

Key Observations:

Substituent Positioning : The ortho-methoxy and para-methyl groups on the N1-phenyl ring in the target compound introduce steric and electronic effects distinct from the meta-methoxy substituent in the PubChem analog. This positional variance could modulate binding affinity to biological targets, as ortho substituents often impose greater steric constraints .

Aromatic Substitution on Thiazole : The m-tolyl vs. p-tolyl groups on the thiazolo-triazole moiety may alter hydrophobic interactions in a binding pocket. m-Tolyl’s asymmetrical methyl placement could permit tighter packing in certain enzyme active sites compared to the linear p-tolyl configuration.

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